(1H-Pyrazole-4,5-diyl)dimethanol
Overview
Description
(1H-Pyrazole-4,5-diyl)dimethanol is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electro-organic Synthesis : 1H-pyrazole derivatives play a role as acceptors in the electro-organic synthesis of new heterocyclic compounds (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Pharmaceutical Research : Certain 1H-pyrazole derivatives demonstrate antipsychotic-like properties in behavioral animal tests and potential anti-inflammatory activity against microbial strains (Wise et al., 1987); (Kendre et al., 2013).
Antibacterial and Antioxidant Properties : Tri-substituted pyrazoles exhibit moderate antibacterial and antioxidant activities (Golea Lynda, 2021).
Corrosion Inhibition : Dimethyl-1H-pyrazole derivatives are effective in inhibiting corrosion on mild steel in acidic environments (El Arrouji et al., 2020).
Molecular Structure Analysis : The crystal structure and stabilization mechanisms of 1H-Pyrazole-4,5-diyl derivatives have been extensively analyzed (Shahani et al., 2010).
Antimicrobial Activities : Various pyrazole derivatives show antimicrobial activities against different bacterial and fungal strains, which aligns with docking results (Shubhangi et al., 2019).
Properties
IUPAC Name |
[5-(hydroxymethyl)-1H-pyrazol-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-2-4-1-6-7-5(4)3-9/h1,8-9H,2-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAOJJZYLIJJKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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